molecular formula C34H18N6Na4O12S4 B12747021 Fluorescent brightener 47 CAS No. 34087-70-2

Fluorescent brightener 47

Cat. No.: B12747021
CAS No.: 34087-70-2
M. Wt: 922.8 g/mol
InChI Key: NUZHPNDBIKHZOQ-MBCFVHIPSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescent brightener 47, also known as a fluorescent whitening agent, is a chemical compound used to enhance the appearance of color and brightness in various materials. It absorbs ultraviolet light and re-emits it as visible blue light, which masks any yellowish tints and gives a brighter, fresher appearance. This compound is widely used in industries such as textiles, detergents, paper, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 47 typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with cyanuric chloride. This reaction proceeds through a series of steps including sulfonation, nitration, and reduction. The key intermediates are 4-nitrotoluene-2-sulfonic acid and 4,4’-dinitrostilbene-2,2’-disulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of diethylene glycol instead of water in the preparation of intermediates has been shown to increase yield and reduce reaction time . The final product is obtained through crystallization and purification processes.

Chemical Reactions Analysis

Types of Reactions: Fluorescent brightener 47 undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various stilbene derivatives, which are key components of fluorescent brighteners .

Scientific Research Applications

Fluorescent brightener 47 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorescent brightener 47 involves the absorption of ultraviolet light and the subsequent emission of visible blue lightThe emitted blue light compensates for the yellowish tint in materials, making them appear brighter and whiter .

Comparison with Similar Compounds

  • Fluorescent brightener 378
  • Fluorescent brightener 351
  • Fluorescent brightener 220

Comparison: Fluorescent brightener 47 is unique due to its high efficiency in absorbing ultraviolet light and emitting visible blue light. Compared to other similar compounds, it has a higher stability and better performance in various industrial applications. Its ability to remain effective even after multiple washes makes it particularly valuable in the textile and detergent industries .

Properties

CAS No.

34087-70-2

Molecular Formula

C34H18N6Na4O12S4

Molecular Weight

922.8 g/mol

IUPAC Name

tetrasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(7-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-7-sulfonate

InChI

InChI=1S/C34H22N6O12S4.4Na/c41-53(42,43)25-9-11-27-21(15-25)5-13-29-33(27)37-39(35-29)23-7-3-19(31(17-23)55(47,48)49)1-2-20-4-8-24(18-32(20)56(50,51)52)40-36-30-14-6-22-16-26(54(44,45)46)10-12-28(22)34(30)38-40;;;;/h1-18H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b2-1+;;;;

InChI Key

NUZHPNDBIKHZOQ-MBCFVHIPSA-J

Isomeric SMILES

C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.